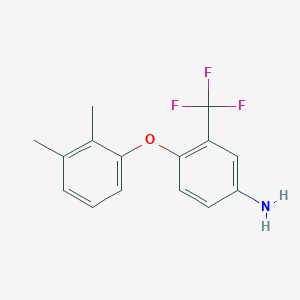
4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from commercially available aniline derivatives. For instance, the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles is achieved in four steps, beginning with 4-trifluoromethoxyaniline and employing the Paal-Knorr method for pyrrole ring formation . Similarly, the synthesis of ortho-trifluoromethoxylated aniline derivatives is reported using Togni reagent II, demonstrating the feasibility of introducing trifluoromethoxy groups onto aromatic rings . These methods could potentially be adapted for the synthesis of 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline.
Molecular Structure Analysis
The molecular structure of related compounds, such as dendrimers incorporating 4-(n-octyloxy)aniline, reveals the potential for diverse structural arrangements and self-assembly into nano-aggregates . The presence of trifluoromethyl or trifluoromethoxy groups can significantly influence the molecular geometry and electronic distribution, as seen in the study of liquid crystals . These insights suggest that 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline would also exhibit unique structural characteristics due to its substituents.
Chemical Reactions Analysis
The reactivity of aniline derivatives is highlighted in the synthesis of various compounds. For example, the bromination of 4-trifluoromethoxy aniline to produce 2,6-dibromo-4-trifluoromethoxy aniline underlines the reactivity of the aromatic ring towards electrophilic substitution reactions . The addition reaction used to synthesize 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline further demonstrates the versatility of aniline derivatives in chemical transformations . These reactions are relevant to understanding the chemical behavior of 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their substituents. The introduction of trifluoromethyl and trifluoromethoxy groups is known to affect the liquid crystalline properties, as evidenced by the stable smectic phases exhibited by certain derivatives . The polar nature of these groups can also impact the mesogenic behavior and orientational order of the molecules. These findings suggest that 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline would possess distinct physical and chemical properties that could be explored for various applications.
Applications De Recherche Scientifique
Liquid Crystal Properties
4-Trifluoromethyl derivatives of aniline, closely related to 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline, have been studied for their application in liquid crystals. A study by Miyajima et al. (1995) revealed that these compounds exhibit stable smectic B and A phases, which are significant in the field of liquid crystal technology. The research also delved into their molecular properties like entropies of phase transitions and orientational order parameters, underscoring their potential in stabilizing monolayer smectic states and high orientational order in smectic A phase (Miyajima et al., 1995).
Molecular Materials for Electroluminescence
Doi et al. (2003) explored a novel class of molecular materials, including derivatives similar to 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline, for their application in organic electroluminescent devices. These materials displayed properties like intense fluorescence emission, reversible anodic oxidation and cathodic reduction, and the formation of stable amorphous glasses, making them suitable for use in multicolor light-emitting, including white, electroluminescent devices (Doi et al., 2003).
Polymer Synthesis and Applications
A study by Shahhosseini et al. (2016) involved the synthesis of a novel polymer based on a monomer structurally akin to 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline. The polymer and its composite with graphene were synthesized and characterized for their potential use as a counter electrode in dye-sensitized solar cells. The research showed that the polymer composite enhanced the energy conversion efficiency of solar cells, indicating its applicability in photovoltaic technologies (Shahhosseini et al., 2016).
Vibrational Analysis and Molecular Structure
Research by Revathi et al. (2017) on compounds closely related to 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline included a detailed vibrational analysis using techniques like Fourier Transform-Infrared and Raman. The study provided insights into the molecular and electronic properties of these compounds, which can be critical for understanding their behavior in various applications, including materials science and molecular electronics (Revathi et al., 2017).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, many aromatic compounds, including anilines, can be hazardous and should be handled with care.
Orientations Futures
The study of new compounds like “4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline” is crucial for the development of new materials, drugs, and chemical reactions. Future research could involve studying its synthesis, reactivity, and properties in more detail, as well as exploring its potential applications.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
Propriétés
IUPAC Name |
4-(2,3-dimethylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-4-3-5-13(10(9)2)20-14-7-6-11(19)8-12(14)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJPMDFNLVQOSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

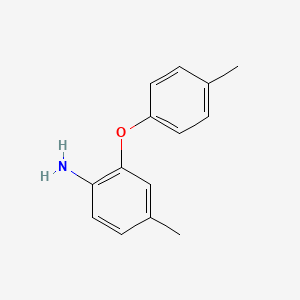
![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)
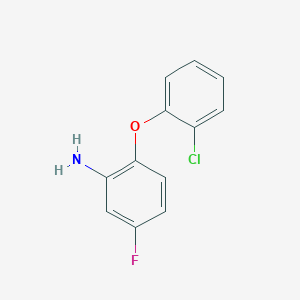

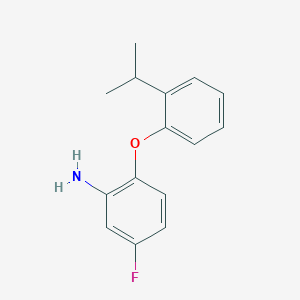

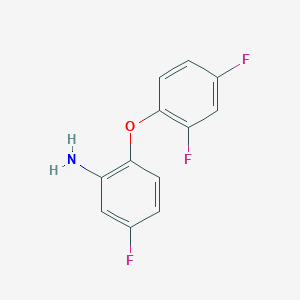
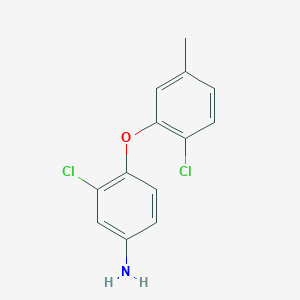

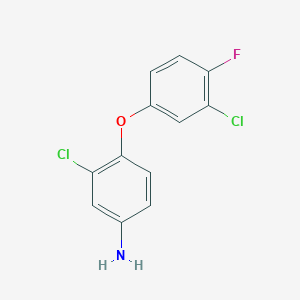
![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)


![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)